2-Nitro-5-(piperidin-1-yl)benzamide
Overview
Description
2-Nitro-5-(piperidin-1-yl)benzamide is an organic compound with the molecular formula C12H15N3O3. It is characterized by the presence of a nitro group at the second position and a piperidinyl group at the fifth position on a benzamide core.
Biochemical Analysis
Biochemical Properties
2-Nitro-5-(piperidin-1-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily due to the nitro group’s electron-withdrawing properties, which can influence the redox state of the enzymes. Additionally, this compound can bind to certain proteins, altering their conformation and activity. This binding is often facilitated by the piperidine ring, which can form hydrogen bonds and hydrophobic interactions with amino acid residues in the protein structure .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, this compound can modulate neurotransmitter release and synaptic plasticity, potentially offering therapeutic benefits for neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with specific amino acid residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as reducing inflammation and promoting cell survival. At high doses, this compound can cause toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in detoxification processes, such as glutathione S-transferase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This compound can also be distributed to different tissues, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For example, this compound can accumulate in the mitochondria, where it can modulate mitochondrial function and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide typically involves the nitration of 5-(piperidin-1-yl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are essential to achieve high purity and minimize by-products .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Major Products:
Reduction: 2-Amino-5-(piperidin-1-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(piperidin-1-yl)benzamide is primarily related to its ability to interact with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidinyl group can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
2-Nitro-5-(morpholin-4-yl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Nitro-5-(pyrrolidin-1-yl)benzamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 2-Nitro-5-(piperidin-1-yl)benzamide is unique due to the presence of the piperidinyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The piperidinyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-nitro-5-piperidin-1-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-12(16)10-8-9(4-5-11(10)15(17)18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXUGZZQMDNPJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377020 | |
Record name | 2-Nitro-5-(piperidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421558-77-2 | |
Record name | 2-Nitro-5-(piperidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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